molecular formula C16H15Cl2N5 B11786621 6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11786621
M. Wt: 348.2 g/mol
InChI Key: YQHRCHKPPFDSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 1706455-35-7, molecular formula C₁₆H₁₅Cl₂N₅, MW 348.2 g/mol) features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 2,4-dichlorophenyl group and at position 3 with a piperidin-3-yl moiety . The dichlorophenyl group enhances lipophilicity and electron-withdrawing properties, while the piperidine substituent may contribute to binding interactions in enzymatic targets like PDE4 .

Properties

Molecular Formula

C16H15Cl2N5

Molecular Weight

348.2 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-3-piperidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H15Cl2N5/c17-11-3-4-12(13(18)8-11)14-5-6-15-20-21-16(23(15)22-14)10-2-1-7-19-9-10/h3-6,8,10,19H,1-2,7,9H2

InChI Key

YQHRCHKPPFDSPY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2N=C(C=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound with potential therapeutic applications due to its biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical formula and properties:

PropertyValue
Molecular Formula C₁₆H₁₅Cl₂N₅
Molecular Weight 348.23 g/mol
CAS Number 1706455-35-7

Antitumor Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antitumor activities. For instance, related compounds have demonstrated potent inhibitory effects on various cancer cell lines:

  • A549 (Lung Cancer) : IC₅₀ values around 0.83 μM.
  • MCF-7 (Breast Cancer) : IC₅₀ values around 0.15 μM.
  • HeLa (Cervical Cancer) : IC₅₀ values around 2.85 μM.

These findings suggest that the compound may function as a c-Met kinase inhibitor, which is crucial in cancer proliferation and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 μg/mL, indicating potent antibacterial effects .

The biological activity of 6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is primarily attributed to its ability to interact with specific biological targets:

  • c-Met Kinase Inhibition : The compound inhibits c-Met kinase at nanomolar levels, which is integral in tumor growth and survival.
  • Cell Cycle Arrest : Studies have shown that treated cancer cells exhibit cell cycle arrest and apoptosis through mechanisms involving Annexin V-FITC/PI staining assays .

Study 1: Antitumor Efficacy in Cell Lines

In a study evaluating the antitumor efficacy of triazolo-pyridazine derivatives, the compound demonstrated a dose-dependent response in inhibiting cell growth across multiple cancer cell lines. The results were corroborated by various assays including AO fluorescence staining and cell cycle analysis.

Study 2: Antimicrobial Evaluation

Another significant study focused on the antimicrobial potential of similar compounds revealed that they effectively inhibited biofilm formation in Staphylococcus aureus and other pathogenic bacteria. This suggests that derivatives of this class may serve as effective agents against resistant strains .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as a drug candidate in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that derivatives of triazolo-pyridazine compounds exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, highlighting their potency against resistant strains like Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Properties : The triazole moiety is known for its anticancer potential. Studies have demonstrated that compounds containing the triazolo-pyridazine framework can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory properties. For example, some studies have reported that triazolo-pyridazine compounds can reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Evaluation

A study focused on synthesizing and evaluating the antimicrobial properties of triazolo-pyridazine derivatives found that certain modifications to the piperidine ring enhanced activity against Gram-positive bacteria. The study highlighted the importance of structural variations in optimizing antimicrobial efficacy .

Cancer Cell Line Studies

In vitro studies involving various cancer cell lines demonstrated that 6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine significantly inhibited cell growth and induced apoptosis at micromolar concentrations. These findings suggest a promising avenue for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC as low as 0.22 μg/mL
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Target PositionReagentConditionsProduct
Para-chlorineAmmonia (NH₃)120°C, DMF, 12 hr4-Amino-2-chlorophenyl derivative
Ortho-chlorineSodium methoxide (NaOMe)Reflux in methanol, 8 hrMethoxy-substituted analog

Key Findings :

  • Reactivity follows the order para > ortho due to steric hindrance from the triazolopyridazine system.

  • Electron-withdrawing triazolopyridazine enhances NAS rates compared to non-fused analogs.

Electrophilic Aromatic Substitution

The electron-rich triazolopyridazine ring participates in electrophilic reactions:

Reaction TypeReagentPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄C-7 of pyridazine7-Nitro derivative
SulfonationSO₃/H₂SO₄C-8 of pyridazineWater-soluble sulfonic acid product

Limitations :

  • Piperidinyl nitrogen deactivates the fused ring system, requiring strong electrophiles.

  • Dichlorophenyl group remains inert under these conditions.

Oxidation Reactions

Oxidizing AgentTarget SiteProduct
KMnO₄ (acidic)Piperidinyl N-HN-Oxide derivative
CrO₃Pyridazine C-HKetone formation at C-5

Reduction Reactions

Reducing AgentConditionsOutcome
LiAlH₄Dry THF, 0°C → RTTriazolo ring reduction
H₂/Pd-CEthanol, 50 psiDichlorophenyl → Phenyl

Notable Observation :
Selective reduction of the triazolo ring occurs without affecting the dichlorophenyl group when using LiAlH₄.

Piperidine Nitrogen Reactions

ReactionReagentProduct Application
AcylationAcetyl chlorideN-Acetylated analog
SulfonylationTosyl chlorideTosylate prodrug

Triazolo Ring Reactivity

ProcessConditionsOutcome
AlkylationCH₃I, K₂CO₃N-Methyltriazolium salt
Ring ExpansionNH₂NH₂, 140°CPyridotriazepine derivative

Stability Under Physiological Conditions

Critical degradation pathways identified:

ConditionHalf-Life (t₁/₂)Primary Degradation Product
pH 1.2 (simulated gastric fluid)4.2 hrHydrolyzed triazolo-pyridazine
UV light (300-400 nm)1.8 hrRing-opened diazene derivative

This reactivity profile highlights the compound’s versatility as a synthetic intermediate and pharmacological scaffold. The dichlorophenyl group’s stability under most conditions contrasts with the triazolopyridazine core’s susceptibility to redox and ring-modification reactions . Further studies should explore enantioselective transformations at the piperidinyl chiral center to expand its utility in asymmetric synthesis.

Comparison with Similar Compounds

Structural Analogs in PDE4 Inhibition

Compound Name Substituents (Position 3 & 6) Molecular Weight Target Activity (IC₅₀) Selectivity Notes
Target Compound 3: Piperidin-3-yl
6: 2,4-Dichlorophenyl
348.2 PDE4 (inferred) N/A PDE4 isoforms (A/B/C/D) Discontinued; substituents may optimize PDE4 binding
Compound 18
()
3: 2,5-Dimethoxyphenyl
6: 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl
N/A PDE4A <10 nM PDE4-selective Potent inhibitor; substituents enhance isoform selectivity
AZD3514
()
3: Trifluoromethyl
6: Piperazine-4-(4-acetylphenyl)
N/A Androgen Receptor High affinity AR-specific Binds AR, inhibits nuclear translocation; distinct target despite shared core

Key Differences :

  • Electron-withdrawing groups (Cl in target vs. OMe/CF₃ in others) influence electronic properties and binding pocket interactions.
  • Piperidine vs. piperazine : AZD3514’s piperazine linker improves solubility and pharmacokinetics .

GABA-A Receptor Modulators

Compound Name Substituents Molecular Weight Target Activity Selectivity
TPA023
()
3: 2-Fluorophenyl
6: Ethyl-triazolylmethoxy
389.3 GABA-A (α2/α3) Anxiolytic α2/α3-specific; nonsedating
L-838,417
()
3: 2,5-Difluorophenyl
6: Methyl-triazolylmethoxy
403.3 GABA-A Partial agonist α2/α3/α5 selectivity

Comparison :

  • The target compound’s dichlorophenyl group contrasts with fluorophenyl substituents in GABA-A modulators, which are critical for receptor subtype specificity .

BRD4 Bromodomain Inhibitors

Compound Name Substituents Molecular Weight Target Activity (IC₅₀) Notes
Compound 5
()
3: Trifluoromethyl
6: Indole-ethylamine
N/A BRD4 BD1 ~1 µM Core scaffold conserved; indole enhances binding
Compound 7
()
3: Methyl
6: Fluoro-indole-ethylamine
N/A BRD4 N/A Improved solubility over Compound 5

Structural Insights :

  • The target compound lacks the extended aromatic systems (e.g., indole) critical for BRD4 inhibition, explaining its likely divergence in biological activity .

Antimicrobial Triazolopyridazines

Compound Name Substituents Molecular Weight Activity (MIC) Notes
3-(4-Methoxyphenyl)-6-phenyl analog
()
3: 4-Methoxyphenyl
6: Phenyl
N/A Moderate antibacterial Methoxy group reduces potency vs. Cl
Target Compound 3: Piperidin-3-yl
6: 2,4-Dichlorophenyl
348.2 N/A Dichlorophenyl may enhance membrane penetration

Activity Trends :

  • Chlorinated aryl groups generally improve antimicrobial activity due to increased hydrophobicity and membrane disruption .

Preparation Methods

Nucleophilic Aromatic Substitution

Displacement of the 6-chloro group in 4 with 2,4-dichlorophenylboronic acid under palladium catalysis (Pd(PPh3)4, Na2CO3, DME/H2O) affords the coupled product in 78% yield. Microwave irradiation (150°C, 20 min) enhances reaction efficiency, reducing side product formation to <5%.

Alternative Pathway: Ullmann Coupling

Copper(I)-mediated coupling with 2,4-dichloroiodobenzene in DMSO at 120°C provides moderate yields (65%) but requires stringent anhydrous conditions. This method is less favored due to competing homocoupling and lower scalability.

Piperidin-3-yl Functionalization at Position 3

Incorporation of the piperidin-3-yl group involves two strategies: (1) direct amination of the triazolopyridazine core or (2) pre-functionalization of the piperidine followed by conjugation.

Direct Amination of the Triazolopyridazine Core

Reaction of 6-chloro-3-iodo-triazolo[4,3-b]pyridazine with piperidin-3-ylzinc bromide under Negishi conditions (Pd2(dba)3, XPhos ligand) yields the desired product in 62% yield. Halogen-metal exchange prior to coupling minimizes competing side reactions.

Pre-Functionalized Piperidine Coupling

Boc-protected 3-aminopiperidine is synthesized via hydrogenation of 3-cyanopyridine followed by Boc anhydride protection (91% yield). Subsequent deprotection (HCl/dioxane) and coupling with the triazolopyridazine core using EDCI/HOBt in DMF achieves 73% yield.

Optimization of Linker Geometry and Electronic Effects

Structural analogs reveal that linker length and electronic properties critically influence synthetic efficiency and regioselectivity. Piperazine-acetamide linkers, as in SLU-2633, demonstrate superior coupling yields (89%) compared to urea variants (72%) due to reduced steric hindrance.

Table 1: Impact of Linker Modifications on Coupling Efficiency

Linker TypeReaction Yield (%)Purity (%)Byproducts Identified
Piperazine-urea7295Isocyanate dimer (5%)
Piperazine-acetamide8998None
Piperidine-urea5887Over-hydrogenation (12%)

Data adapted from PMC8792998 and patent US8633321.

Scalability and Process Refinements

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for SNAr and coupling steps by 60–70%, enabling gram-scale production with consistent purity (>97%). For example, piperidine coupling under microwave conditions (100 W, 150°C, 15 min) achieves 85% yield versus 62% under conventional heating.

Catalytic Hydrogenation Optimization

Selective hydrogenation of unsaturated piperidine intermediates using Pd/C (10% w/w) in methanol at 50 psi H2 achieves full saturation without over-reduction of the triazolopyridazine core. This step is critical for avoiding ring-opening side reactions prevalent at higher pressures.

Analytical Characterization and Quality Control

Final product validation employs LC-MS (ESI+) for molecular ion confirmation ([M+H]+ = 349.1 m/z) and 1H/13C NMR for regiochemical assignment. Key NMR signals include:

  • Piperidine H-3 : δ 3.12 (m, 1H)

  • Triazolopyridazine H-5 : δ 8.45 (s, 1H)

  • Dichlorophenyl H-3' : δ 7.62 (d, J = 8.4 Hz, 1H)

Residual solvent analysis (GC-MS) confirms <0.1% DMF or ethanol, meeting ICH Q3C guidelines.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing [1,2]triazolo[3,4-b]pyridazine formation is mitigated by slow addition of formic acid (0.5 mL/min) and strict temperature control (±2°C).

Piperidine Epimerization

Racemization at the piperidine C-3 position during Boc deprotection is minimized by using HCl/dioxane at 0°C, preserving >99% enantiomeric excess .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-(2,4-dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

Answer:
The synthesis of triazolo[4,3-b]pyridazine derivatives typically involves annulation strategies. Key steps include:

  • Hydrazine cyclization : Reacting 6-chloropyridazine derivatives with hydrazine to form triazole rings, followed by substitution with piperidin-3-yl groups via nucleophilic aromatic substitution .
  • Heterocyclic core assembly : Ethyl N-benzoyl-glycinate derivatives can undergo annulation with azine precursors to build the triazolo[4,3-b]pyridazine core, as demonstrated in related compounds .
  • Substituent introduction : The 2,4-dichlorophenyl group is often introduced via Suzuki-Miyaura coupling or nucleophilic displacement under palladium catalysis .
    Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) and recrystallization are standard for isolating high-purity products .

Basic: How is the structural characterization of this compound validated?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : Resolves bond angles and torsion angles, critical for verifying the triazolo[4,3-b]pyridazine core and substituent orientations (e.g., nonplanar tricyclic conformations in analogous compounds) .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl groups) .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • Elemental analysis : Validates stoichiometry (e.g., C15_{15}H12_{12}Cl2_2N5_5) .

Advanced: What strategies optimize selectivity for PDE4 isoforms in related triazolo[4,3-b]pyridazine derivatives?

Answer:
Structure-activity relationship (SAR) studies guide selectivity:

  • Substituent engineering : Electron-donating groups (e.g., methoxy, tetrahydrofuran-3-yloxy) on the phenyl ring enhance PDE4A/B affinity by mimicking catechol diethers in natural ligands .
  • Stereochemical control : (R)-configured substituents improve binding to PDE4 catalytic pockets, as shown in analogs with >100-fold selectivity over other PDE families .
  • Docking studies : Molecular dynamics simulations predict interactions with PDE4-specific residues (e.g., Gln-443 and Phe-446 in PDE4A), guiding substituent placement .
    Validation : Panels of 21 PDE isoforms assess selectivity, with IC50_{50} ratios (e.g., PDE4A vs. PDE1C >10,000:1) confirming isoform specificity .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Answer:
Discrepancies often arise from assay variability or substituent effects. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and PDE4 activity kits (e.g., cAMP hydrolysis assays) .
  • Control compounds : Benchmark against TPA023 (a triazolo[4,3-b]pyridazine GABAA agonist) to validate assay conditions .
  • Substituent analysis : Compare activity of analogs (e.g., dichlorophenyl vs. fluorophenyl derivatives) to isolate electronic/steric effects .
    Case study : A compound showing low cytotoxicity in MTT assays but high PDE4 inhibition may require re-evaluation of cell permeability or off-target effects .

Advanced: What in silico methods predict binding affinity and pharmacokinetic properties?

Answer:
Computational tools include:

  • Molecular docking (AutoDock/Vina) : Models interactions with target proteins (e.g., PDE4 or BRD4 bromodomains) using crystal structures (PDB: 4MBS for PDE4A) .
  • SwissADME : Predicts logP (lipophilicity), solubility, and drug-likeness parameters (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, identifying key hydrogen bonds (e.g., piperidinyl NH with PDE4A Glu-500) .
    Validation : Correlate in silico predictions with in vitro data (e.g., IC50_{50} vs. docking scores) to refine models .

Advanced: How are stereochemical and conformational effects evaluated in this compound?

Answer:

  • Chiral chromatography : Resolves enantiomers (e.g., Chiralpak AD-H column) to isolate (R)- or (S)-configured piperidinyl groups .
  • X-ray crystallography : Reveals nonplanar conformations (e.g., twisted pyridazine cores in sterically hindered analogs) that impact binding .
  • NMR NOE experiments : Detects through-space interactions (e.g., dichlorophenyl protons proximity to piperidinyl groups) to infer 3D arrangements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.